
6-乙基-2,3-二氢喹啉-4(1H)-酮
描述
6-Ethyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of 2,3-dihydroquinolin-4(1H)-ones. These compounds are characterized by a quinoline backbone with a reduction in the double bond between the second and third carbon atoms, resulting in a dihydroquinoline structure. The presence of an ethyl group at the sixth position distinguishes this particular compound from its analogs.
Synthesis Analysis
The synthesis of related halogen-substituted 2,3-dihydroquinolin-4(1H)-ones has been described in the literature. These compounds are synthesized through a process that involves the introduction of halogen substituents at the 6 or 8 positions of the quinoline ring. The 6-substituted compounds, which are structurally similar to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, have been shown to react with Mannich bases to yield 1-(2-arenoylethyl) derivatives. This suggests that the ethyl-substituted compound may also undergo similar reactions under appropriate conditions .
Molecular Structure Analysis
The molecular structure of 2,3-dihydroquinolin-4(1H)-ones can be analyzed using various spectroscopic techniques. The 1H NMR and UV spectra of some of the halogen-substituted derivatives have been recorded, providing insights into the electronic environment of the hydrogen atoms and the conjugated system of the quinoline ring, respectively. These techniques could be applied to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one to deduce its molecular structure and confirm the position of the ethyl group .
Chemical Reactions Analysis
The reactivity of 2,3-dihydroquinolin-4(1H)-ones can be inferred from the behavior of halogen-substituted derivatives. The 6-substituted compounds have demonstrated the ability to participate in reactions with Mannich bases, which could lead to the formation of various 1-(2-arenoylethyl) derivatives. This indicates that 6-Ethyl-2,3-dihydroquinolin-4(1H)-one may also be amenable to similar chemical transformations, potentially yielding a range of novel compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one are not detailed in the provided papers, the properties of closely related compounds can offer some insights. The halogen-substituted 2,3-dihydroquinolin-4(1H)-ones are likely to have distinct melting points, solubilities, and stabilities, which can be influenced by the nature and position of the substituents on the quinoline ring. These properties are essential for understanding the compound's behavior in various environments and can be determined through experimental studies .
科学研究应用
分光光度学研究和染料合成:
- Yahyazadeh等人(2022年)的研究专注于合成6-乙基-4-羟基喹啉-2(1H)-酮以制备偶氮染料。该研究评估了溶剂对这些染料吸收光谱的影响。合成的染料在合成和光谱特性方面独特,为4-羟基喹啉-2(1H)-酮偶氮染料家族增添了新成员 (Yahyazadeh et al., 2022)。
合成和反应性研究:
- Bradley等人(1972年)描述了卤素取代的2,3-二氢喹啉-4(1H)-酮及其衍生物的合成,并指出了6-和8-取代化合物之间的反应性差异。这项研究有助于理解这些化合物的化学性质和在各种合成中的潜在应用 (Bradley et al., 1972)。
光化学应用:
- Ikeda等人(1977年)探索了乙基4-取代的2-氰基-1,2-二氢喹啉-1-羧酸酯的光化学行为,通过辐照合成了环丙[b]吲哚,展示了这些化合物在光化学驱动合成中的潜力 (Ikeda et al., 1977)。
抗氧化剖面和催化活性:
- Kumar等人(2007年)的研究评估了乙氧基喹啉及其类似物,包括6-乙氧基-2,2,4-三甲基-1,2-二氢喹啉,对其抗氧化能力和催化过氧化氢还原的能力。这项研究突出了这些化合物在需要抗氧化性能的应用中的潜在用途 (Kumar et al., 2007)。
癌症研究中的细胞毒剂:
- Koszuk等人(2018年)开发了带有各种取代基的3-甲基亚-2,3-二氢喹啉-4(1H)-酮,对白血病和乳腺癌细胞系表现出高细胞毒活性。这表明这些化合物在开发新的癌症治疗药物方面具有潜力 (Koszuk et al., 2018)。
分子对接和ERK2抑制:
- Aly等人(2018年)合成了新型化合物,其中包括N-2,3-双(6-取代-4-羟基-2-氧代-1,2-二氢喹啉-3-基)萘-1,4-二酮,并研究了它们对ERK1/2的抑制作用,显示出作为抗肿瘤剂的潜力。这些化合物在体外表现出相当大的细胞毒活性,表明它们在癌症治疗中的潜力。
不对称合成中的催化剂:
- Kanagaraj和Pitchumani(2013年)报告了使用per-6-ABCD作为催化剂一锅法合成手性富集的2-芳基-2,3-二氢喹啉-4(1H)-酮。这个过程突出了这些化合物在促进高效和选择性化学反应中的作用,特别是在不对称合成中 (Kanagaraj & Pitchumani, 2013)。
电化学合成:
- Kumari和Sharma(2011年)探索了某些喹啉基化合物的电化学还原,展示了这些过程在合成复杂分子中的潜力,包括那些源自6-乙基-2,3-二氢喹啉-4(1H)-酮的分子 (Kumari & Sharma, 2011)。
抗菌活性研究:
- Abu-Sheaib等人(2008年)对乙基7,8-二氨基-1-环丙基-6-氟-4-氧-1,4-二氢喹啉-3-羧酸酯及其衍生物的研究表明,对多种细菌具有中等抗菌活性,暗示这些化合物在开发新的抗菌剂方面具有实用性(Abu-Sheaib et al., 2008)。
属性
IUPAC Name |
6-ethyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDLFXNRLONNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624794 | |
| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
263896-27-1 | |
| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
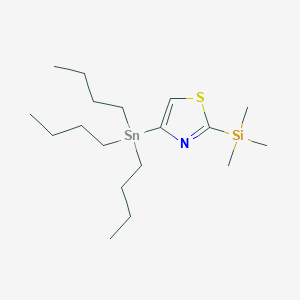

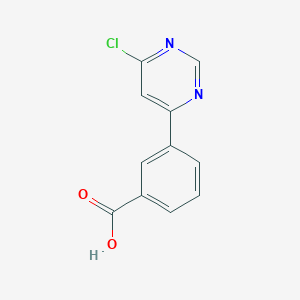
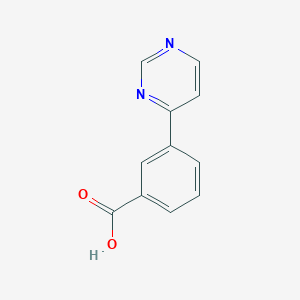
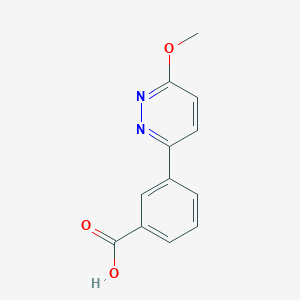

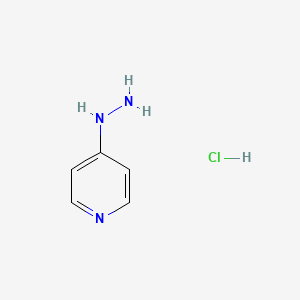
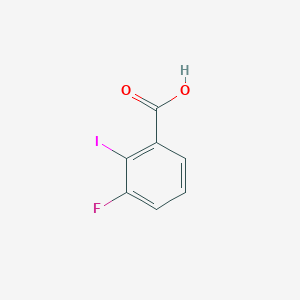
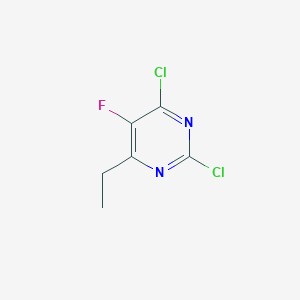


![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)